GS-566500, also known as PSI-352707 or chemically as L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)-, is a key metabolite of the antiviral prodrug GS-9851 (Sofosbuvir). [, , , ] This compound plays a crucial role in the metabolic pathway leading to the formation of the active antiviral agent, GS-7409 (Sofosbuvir triphosphate), which targets the hepatitis C virus (HCV) NS5B RNA polymerase. [, ]
GS-566500, also known as O-Desisopropyl O-Desphenyl Sofosbuvir, is a metabolite of Sofosbuvir, which is a nucleotide analog used in the treatment of chronic hepatitis C virus infections. This compound plays a crucial role in pharmacokinetic studies and impurity profiling of Sofosbuvir formulations. GS-566500 is classified as an impurity and is significant for regulatory compliance in drug formulation and development.
GS-566500 is derived from Sofosbuvir, which is marketed under various brand names for the treatment of hepatitis C. The compound has been identified through various studies and analytical methods that assess the pharmacokinetics and metabolism of Sofosbuvir. It is categorized under pharmaceutical impurities, specifically as a metabolite relevant to the safety and efficacy of Sofosbuvir-based therapies .
The synthesis of GS-566500 involves the metabolic conversion of Sofosbuvir within biological systems. The primary metabolic pathway includes hydrolysis and dephosphorylation processes, leading to the formation of GS-566500. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and quantify the metabolite during pharmacokinetic studies .
The molecular formula of GS-566500 is C13H19FN3O9P, with a molecular weight of 411.28 g/mol. The structure features a complex arrangement typical of nucleotide analogs, including fluorinated components that enhance its antiviral activity.
The structural characteristics contribute to its function as an active metabolite in antiviral therapies, allowing it to effectively inhibit viral replication mechanisms .
GS-566500 undergoes several chemical reactions primarily related to its metabolic degradation and interaction with other compounds in biological systems. The key reactions include:
The mechanism of action for GS-566500 revolves around its role as a metabolite of Sofosbuvir. As an active form, it participates in inhibiting the hepatitis C virus by targeting the viral polymerase enzyme responsible for RNA replication.
This mechanism highlights the importance of GS-566500 in enhancing the antiviral effects of Sofosbuvir-based regimens .
GS-566500 possesses distinct physical and chemical properties that influence its behavior in pharmaceutical applications:
These properties are essential for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing adverse effects .
GS-566500 has several scientific applications primarily related to its role as a metabolite in drug development:
Hepatitis C virus (HCV) represents a major global health burden, infecting approximately 71 million people worldwide and causing chronic liver inflammation that can progress to cirrhosis, hepatocellular carcinoma, and liver failure. HCV exhibits significant genetic diversity, with seven major genotypes and numerous subtypes displaying varied geographical distributions and responses to treatment. The viral replication machinery centers around an RNA-dependent RNA polymerase (NS5B) that lacks proofreading capability, enabling rapid mutation and viral persistence. For decades, HCV treatment relied on interferon-based regimens coupled with ribavirin, which achieved cure rates below 50% and caused significant adverse effects. The advent of direct-acting antivirals (DAAs) revolutionized HCV therapy by targeting specific viral proteins, achieving >95% sustained virologic response (SVR) rates across genotypes with minimal side effects [2] [6] [9].
Nucleotide analogues constitute a cornerstone of antiviral therapy due to their ability to disrupt viral replication. These chemical compounds mimic natural nucleosides but contain modifications that either terminate RNA/DNA chain elongation or introduce lethal mutations. As polymerase inhibitors, they compete with natural nucleotides for incorporation into the growing nucleic acid chain. Upon incorporation, they typically cause chain termination due to the absence of a 3'-hydroxyl group necessary for phosphodiester bond formation. Sofosbuvir, a uridine nucleotide analogue prodrug, exemplifies this class and demonstrates pangenotypic activity against HCV by effectively inhibiting NS5B polymerase across all major genotypes. Its development marked a watershed moment in antiviral therapy due to its high barrier to resistance and excellent tolerability profile compared to earlier nucleoside analogues that exhibited mitochondrial toxicity [3] [7] [10].
GS-566500 (PSI-352707) represents a crucial intermediate metabolite in the activation pathway of the prodrug sofosbuvir. This compound emerges following the hydrolytic cleavage of the phenol moiety from sofosbuvir by carboxylesterase 1 (CES1) in hepatocytes. Biochemically classified as a 5'-monophosphate analogue, GS-566500 retains the β-D-2'-deoxy-2'-α-fluoro-2'-β-methyluridine core structure but lacks the original isopropyl ester masking group. Unlike its parent compound, GS-566500 demonstrates minimal plasma circulation due to rapid intracellular processing. Its primary significance lies as the metabolic precursor to the pharmacologically active triphosphate form (GS-461203) that directly inhibits HCV NS5B polymerase. The metabolite's identification and characterization proved essential for understanding sofosbuvir's mechanism and optimizing DAA combinations [1] [4] [5].
Table 1: Key Identifiers and Characteristics of GS-566500
Property | Value | Significance |
---|---|---|
Chemical Name | N-[(2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylyl]-L-alanine | Describes core chemical structure |
Synonyms | PSI-352707; GS-566500; O-Desisopropyl-O-Desphenyl Sofosbuvir | Alternate identifiers in literature |
CAS Number | 1233335-78-8 | Unique chemical registry identifier |
Molecular Formula | C₁₃H₁₉FN₃O₉P | Elemental composition |
Molecular Weight | 411.28 g/mol | Mass for analytical identification |
Chemical Class | Nucleotide monophosphate analogue | Functional classification |
Solubility | Refer to specific COA* | Varies by formulation (*Certificate of Analysis) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7